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Introduction
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and

bipolar depression.[1][2] Its therapeutic effects are mediated through a complex pharmacology

involving antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, as well as

partial agonism at the 5-HT1A receptor.[1][2][3] Lurasidone undergoes extensive metabolism,

primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4][5] One of its major and

pharmacologically active metabolites is ID-14283, formed through the hydroxylation of the

norbornane ring of the parent molecule.[4][5] This technical guide provides a comprehensive

overview of the basic properties of Lurasidone Metabolite ID-14283 hydrochloride, including its

physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and available

experimental protocols.

Physicochemical Properties
Lurasidone Metabolite ID-14283 hydrochloride is a white to off-white solid. Its fundamental

physicochemical properties are summarized in the table below.
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Property Value Reference

Chemical Name

(3aR,4S,5R,7S,7aS)-rel-2-

[[(1R,2R)-2-[[4-(1,2-

benzisothiazol-3-yl)-1-

piperazinyl]methyl]cyclohexyl]

methyl]hexahydro-5-hydroxy-

4,7-methano-1H-isoindole-

1,3(2H)-dione hydrochloride

[6]

CAS Number
186204-32-0 (hydrochloride);

186204-31-9 (free base)
[7][8]

Molecular Formula C₂₈H₃₇ClN₄O₃S [7]

Molecular Weight 545.14 g/mol [7]

Solubility

Soluble in Ethanol (100 mg/mL

with sonication), Chloroform. In

vivo formulations often use co-

solvents like 10% EtOH, 40%

PEG300, 5% Tween-80, and

45% saline, or 10% EtOH in

90% corn oil.

[6][7][9]

Storage

-20°C, sealed, away from

moisture. In solvent: -80°C for

6 months; -20°C for 1 month.

[9]

Pharmacokinetics
The pharmacokinetic profile of ID-14283 is closely linked to that of its parent drug, lurasidone.

Following oral administration of lurasidone, the parent drug is absorbed and reaches peak

plasma concentrations (Tmax) in approximately 1-3 hours.[1][4] Lurasidone's bioavailability is

estimated to be between 9-19%.[3] The elimination half-life of lurasidone is approximately 18

hours.[4][5]

ID-14283 is a major active metabolite, with exposure levels reaching about 25% of the parent

drug.[3] While specific pharmacokinetic parameters for ID-14283 hydrochloride are not
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extensively detailed in publicly available literature, its formation is dependent on the CYP3A4-

mediated metabolism of lurasidone. Therefore, factors influencing lurasidone's

pharmacokinetics, such as co-administration with strong CYP3A4 inhibitors (e.g.,

ketoconazole) or inducers (e.g., rifampin), will consequently affect the plasma concentrations of

ID-14283.[1]

Parameter Lurasidone
Lurasidone
Metabolite ID-14283

Reference

Tmax (hours) 1-3
Data not explicitly

available
[1][4]

Half-life (hours) ~18
Data not explicitly

available
[4][5]

Relative Exposure 100% ~25% of parent drug [3]

Metabolizing Enzyme CYP3A4

(Formed from

Lurasidone by

CYP3A4)

[1][4][5]

Pharmacodynamics and Biological Activity
The pharmacological activity of lurasidone is attributed to its unique receptor binding profile,

and its active metabolite, ID-14283, is expected to contribute to the overall therapeutic effect.

Lurasidone exhibits high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors,

where it acts as an antagonist.[2][3] It also demonstrates partial agonism at the 5-HT1A

receptor.[1][3] This multi-receptor interaction is believed to be responsible for its efficacy in

treating the positive and negative symptoms of schizophrenia, as well as its antidepressant

effects.[2]

While a detailed receptor binding profile with specific Ki values for ID-14283 is not readily

available in the literature, its classification as a major "active" metabolite suggests that it retains

a significant affinity for the same target receptors as lurasidone and contributes to the overall

clinical effect.
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Receptor
Lurasidone
Affinity (Ki,
nM)

Lurasidone
Action

ID-14283
Action

Reference

Dopamine D2 0.994 Antagonist
Expected to be

an Antagonist
[3]

Serotonin 5-

HT2A
0.47 Antagonist

Expected to be

an Antagonist
[3]

Serotonin 5-HT7 0.495 Antagonist
Expected to be

an Antagonist
[3]

Serotonin 5-

HT1A
6.38 Partial Agonist

Expected to be a

Partial Agonist
[3]

Adrenergic α2C 10.8 Antagonist
Data not

available
[3]

Signaling Pathways
The therapeutic effects of lurasidone and its active metabolite, ID-14283, are initiated by their

interaction with specific G-protein coupled receptors (GPCRs). The downstream signaling

cascades are complex and contribute to the modulation of neurotransmission.

Dopamine D2 Receptor (Gi/o-coupled): Antagonism of D2 receptors in the mesolimbic

pathway is associated with the reduction of positive psychotic symptoms. This action blocks

the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP) levels.

Serotonin 5-HT2A Receptor (Gq/11-coupled): Blockade of 5-HT2A receptors in the prefrontal

cortex is thought to enhance dopamine release, which may contribute to the improvement of

negative symptoms and cognitive function. This involves the inhibition of the phospholipase

C (PLC) pathway.

Serotonin 5-HT7 Receptor (Gs-coupled): Antagonism at 5-HT7 receptors has been linked to

pro-cognitive and antidepressant effects. This action inhibits the stimulation of adenylyl

cyclase by serotonin.
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Serotonin 5-HT1A Receptor (Gi/o-coupled): Partial agonism at 5-HT1A autoreceptors in the

raphe nucleus can reduce the firing rate of serotonergic neurons, while partial agonism at

postsynaptic receptors in the cortex and hippocampus is associated with anxiolytic and

antidepressant effects.
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Putative signaling pathways of Lurasidone and its active metabolite ID-14283.

Experimental Protocols
Synthesis
A specific, detailed experimental protocol for the synthesis of Lurasidone Metabolite ID-14283

hydrochloride is not publicly available. However, its synthesis would logically start from

lurasidone, followed by a stereoselective hydroxylation of the norbornane ring. The synthesis of

the parent compound, lurasidone, typically involves the coupling of key intermediates. The
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metabolic conversion of lurasidone to ID-14283 is catalyzed by CYP3A4, suggesting that a

biomimetic synthetic approach or enzymatic synthesis could be potential routes.

Quantification in Biological Matrices
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the simultaneous quantification of lurasidone and ID-14283 in human plasma has

been described.[10]

Sample Preparation (Liquid-Liquid Extraction)

To a 100 µL aliquot of human plasma, add an internal standard.

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., tert-butyl methyl

ether).

Vortex the mixture and centrifuge to separate the layers.

Evaporate the organic layer to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions

Column: C18 analytical column.

Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 5.0) and

an organic solvent (e.g., acetonitrile).

Flow Rate: Typically around 1.00 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Detection

Ionization: Electrospray Ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for lurasidone, ID-14283, and the internal standard.
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The assay has been shown to be linear over a concentration range of 0.25-100 ng/mL for

lurasidone and 0.10-14.1 ng/mL for ID-14283.[10]
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General workflow for the quantification of Lurasidone and ID-14283 in plasma by LC-MS/MS.

Conclusion
Lurasidone Metabolite ID-14283 hydrochloride is a major, pharmacologically active metabolite

of the atypical antipsychotic lurasidone. Its formation via CYP3A4-mediated hydroxylation and

its significant plasma exposure suggest a notable contribution to the overall clinical efficacy and

safety profile of the parent drug. While the full pharmacokinetic and pharmacodynamic profiles

of ID-14283 are not as extensively characterized as those of lurasidone, its activity at key

dopamine and serotonin receptors is presumed to be similar. Further research is warranted to

fully elucidate the specific contributions of this metabolite to the therapeutic actions of

lurasidone. The analytical methods for its quantification are well-established, providing a robust

tool for its study in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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